molecular formula C15H17NO5S B2547798 3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide CAS No. 1396683-71-8

3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide

Cat. No.: B2547798
CAS No.: 1396683-71-8
M. Wt: 323.36
InChI Key: OIUTYYKNUOKRTK-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. Its structure incorporates a benzenesulfonamide moiety, a privileged pharmacophore in drug discovery known to confer inhibitory activity against a range of enzymes, particularly carbonic anhydrases . The N-acyl sulfonamide group in its propanamide chain is established as a stable bioisostere of carboxylic acids , offering similar hydrogen-bonding capabilities and acidity while potentially improving metabolic stability . This makes the compound a valuable scaffold for designing novel enzyme inhibitors and probing protein-ligand interactions. The molecule's core is further functionalized with a furan heterocycle , a common structural element in bioactive molecules and pharmaceuticals. Furan-containing compounds are frequently investigated for their antimicrobial and antifungal properties . The 2-hydroxyethyl linker connecting the furan ring provides a site for potential hydrogen bonding and contributes to the compound's overall polarity and solubility profile. Researchers can explore this multifunctional compound as a key intermediate in synthesizing more complex molecules or as a lead structure in the development of new enzyme inhibitors, antimicrobial agents, or probes for studying biological systems. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c17-14(12-6-8-21-11-12)10-16-15(18)7-9-22(19,20)13-4-2-1-3-5-13/h1-6,8,11,14,17H,7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUTYYKNUOKRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfur trioxide and oleum to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.

    Introduction of the furan ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Attachment of the hydroxyethyl group: This step involves the reaction of furan-3-carboxaldehyde with ethylene glycol in the presence of a base to form the hydroxyethyl group.

    Formation of the propanamide backbone: The final step involves the reaction of the benzenesulfonyl chloride with the hydroxyethyl furan derivative in the presence of a base to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The benzenesulfonyl group can be reduced to form benzene derivatives.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Benzene derivatives.

    Substitution: Various hydroxyethyl-substituted derivatives.

Scientific Research Applications

Therapeutic Applications

  • Antiepileptic Properties
    • The compound has been investigated for its efficacy in treating sodium channel-mediated diseases, particularly epilepsy. Research indicates that it may modulate voltage-gated sodium channels, which are crucial in neuronal signaling and excitability. These channels play a significant role in the pathophysiology of epilepsy and other neurological disorders .
  • Antimicrobial Activity
    • Studies have shown that benzenesulfonamide derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
  • Inhibition of Enzymatic Activity
    • Recent research has focused on the compound's ability to inhibit key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are involved in glucose metabolism and neurotransmission, respectively, making the compound a candidate for managing diabetes and neurodegenerative diseases .

Case Study 1: Antiepileptic Efficacy

A study published in Annual Review of Pharmacology and Toxicology explored the effects of various benzenesulfonamide compounds on sodium channels. The findings indicated that compounds similar to 3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide significantly reduced seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy .

Case Study 2: Antimicrobial Testing

In a recent investigation published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of this compound against multiple bacterial strains. The results showed that it inhibited the growth of resistant strains, highlighting its potential role in combating antibiotic resistance.

Data Tables

Application Area Effectiveness Reference
AntiepilepticModulates sodium channels
AntimicrobialEffective against resistant bacteria
Enzyme InhibitionInhibits α-glucosidase & acetylcholinesterase

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can participate in redox reactions, affecting cellular processes. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s unique features are compared to related propanamide derivatives below:

Compound Key Substituents Functional Impact Evidence Source
Target Compound Benzenesulfonyl, furan-3-yl, hydroxyethyl Enhanced rigidity (sulfonyl), π-π stacking (furan), hydrogen bonding (hydroxyethyl)
3s, 3t, 3v, 3w Methylthio, iodophenyl, trifluoromethoxy Increased lipophilicity (methylthio), halogen-mediated stability (iodo/CF3O)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Chlorophenyl, cyclohexyl, hydroxamic acid Antioxidant activity (hydroxamate), steric bulk (cyclohexyl)
(2R)-N,3-diphenyl-2-sulfanyl-propanamide (V85) Sulfanyl, diphenyl Reduced stability (thiol vs. sulfonyl), steric hindrance
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole, ethyl/methylphenyl Bioisosteric replacement (tetrazole), enhanced solubility
L755507 Benzenesulfonamide, hydroxypropylamino Sulfonamide backbone, hydrogen bonding (hydroxypropyl)

Key Observations :

  • Benzenesulfonyl vs. Methylthio : The sulfonyl group in the target compound likely improves oxidative stability compared to methylthio analogs (e.g., 3s, 3v), which may be prone to thioether oxidation .
  • Furan vs.
  • Hydroxyethyl vs. Cycloalkyl : The polar hydroxyethyl group may enhance aqueous solubility compared to lipophilic cycloalkyl chains (e.g., S45, S38) .

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and spectral characteristics:

Property Target Compound (Inferred) 3s/3v Analogs N-(4-chlorophenyl)-hydroxamic acid (8) V85
Melting Point Likely >150°C (sulfonyl rigidity) 120–180°C 85–90°C Not reported
Solubility Moderate (hydroxyethyl) Low (CF3O/iodophenyl) Low (chlorophenyl) Low (thiol, diphenyl)
1H NMR Shifts δ 7.5–8.0 (aromatic), δ 4.5 (hydroxyethyl) δ 7.0–8.5 (CF3O/iodophenyl) δ 6.5–7.5 (chlorophenyl) δ 7.2–7.8 (diphenyl)

Notes:

  • The benzenesulfonyl group may downfield-shift aromatic protons compared to methylthio or chlorophenyl substituents .
  • Hydroxyethyl protons (δ ~4.5) are distinct from hydroxamic acid (δ ~9–10) or tetrazole (δ ~8–9) signals .

Biological Activity

3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antibacterial research. This article reviews its biological activity based on available literature, including case studies and relevant experimental findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C₁₄H₁₅N₃O₃S
  • Molecular Weight : 301.35 g/mol

The presence of a furan ring and a benzenesulfonyl group suggests potential interactions with biological targets, making it a candidate for further pharmacological investigation.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound display significant anti-inflammatory properties. For example, derivatives with sulfonyl groups have been shown to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are critical in the inflammatory response.

  • Mechanism of Action : The inhibition of these enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Similar compounds have demonstrated efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Research Findings : A study reported that sulfone-substituted heterocycles exhibited antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against Gram-positive bacteria .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
Anti-inflammatoryCOX inhibition0.1 - 1.1
AntibacterialStaphylococcus aureus15.625 - 62.5
AntibacterialEnterococcus faecalis62.5 - 125
CytotoxicityHL-60 leukemia cellsHigh activity

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammation and bacterial resistance mechanisms. For instance, the furan moiety may enhance the compound's ability to penetrate cellular membranes, while the sulfonamide group may facilitate binding to bacterial enzymes.

Case Study: Inhibition of Leukotriene Synthesis

In a notable study, compounds structurally related to this compound inhibited leukotriene synthesis in human PMN cells with IC50 values around 0.4 µM, demonstrating significant anti-inflammatory potential .

Toxicological Profile

Preliminary toxicity assessments indicate that compounds in this class are generally well-tolerated in vivo, with no significant neurotoxicity observed at therapeutic doses . Further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic pathways for 3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide?

Methodological Answer: A two-step approach is typically employed:

Sulfonylation: React benzenesulfonyl chloride with a propanamide precursor under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Coupling: Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the furan-3-yl-hydroxyethylamine moiety to the sulfonylated intermediate.
Key Considerations:

  • Monitor reaction progress via TLC or HPLC .
  • Purify intermediates using column chromatography with gradients of ethyl acetate/hexane.

Q. How can structural characterization be performed for this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR to confirm furan protons (δ 6.2–7.5 ppm) and hydroxyethyl group (δ 3.5–4.2 ppm).
    • 13^{13}C NMR to verify benzenesulfonyl carbonyl (δ ~170 ppm) .
  • X-ray Crystallography: For absolute configuration determination, grow single crystals via slow evaporation in ethanol/water .

Advanced Research Questions

Q. What computational strategies are effective for predicting reactivity or binding interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Molecular Docking: Screen against target proteins (e.g., enzymes with furan-binding pockets) using AutoDock Vina. Parameterize the sulfonyl group’s partial charges using RESP charges .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Dose-Response Studies: Re-evaluate IC50_{50} values under standardized conditions (e.g., fixed cell lines, pH 7.4 buffer) to minimize variability .
  • Structural Analogues: Test derivatives (e.g., replacing benzenesulfonyl with tosyl) to isolate pharmacophore contributions .

Q. What experimental design principles optimize reaction scalability?

Methodological Answer:

  • Design of Experiments (DoE): Use a fractional factorial design to test variables:
    • Factors: Catalyst loading, temperature, solvent polarity.
    • Responses: Yield, purity, reaction time.
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor sulfonylation in real-time .

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